4-Bromo-3-nitrophenol

Melting Point Thermal Properties Regioisomer Differentiation

Sourcing the correct bromonitrophenol regioisomer is critical to avoid failed syntheses and wasted resources. 4-Bromo-3-nitrophenol (CAS 78137-76-5) is the definitive building block for 3-amino-4-bromophenol, featuring a distinct 1,2,4-substitution pattern that cannot be replicated by other isomers. - Verified Identity: Melting point 144-145 °C provides immediate, simple confirmation of the correct regioisomer before use. - Predictable Reactivity: The para-bromine and meta-nitro groups enable sequential, selective transformations-Suzuki coupling at the bromide, then reduction of the nitro to amine. - Scalable Supply: High-yield synthesis (~98% from 3-nitrophenol) supports cost-effective procurement from gram to kilogram scale.

Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
CAS No. 78137-76-5
Cat. No. B1287763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitrophenol
CAS78137-76-5
Molecular FormulaC6H4BrNO3
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)[N+](=O)[O-])Br
InChIInChI=1S/C6H4BrNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
InChIKeyMTNZLOXGKDQNKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-nitrophenol Overview


4-Bromo-3-nitrophenol is a disubstituted aromatic compound featuring a bromine atom at the para position relative to the hydroxyl group and a nitro group at the meta position, with the molecular formula C6H4BrNO3 and a molecular weight of 218.00 g/mol [1]. It is a crystalline solid, typically appearing as a yellow powder or crystal, with a melting point in the range of 142-149 °C . This compound serves as a versatile building block in organic synthesis, particularly valued for its ability to undergo selective chemical transformations at both the bromine and nitro functional groups, making it a key intermediate in the preparation of pharmaceuticals, dyes, and agrochemicals . Its specific substitution pattern dictates unique reactivity profiles compared to other regioisomeric bromonitrophenols.

4-Bromo-3-nitrophenol Irreplaceability


The term 'bromonitrophenol' encompasses a family of regioisomers that differ fundamentally in the positioning of their bromine and nitro substituents. These subtle structural variations translate into significant differences in physicochemical properties, such as melting point, lipophilicity (LogP), and boiling point, which in turn dictate their reactivity, purification behavior, and suitability for specific synthetic routes . For example, 4-Bromo-3-nitrophenol exhibits a distinct melting point range (142-149 °C) compared to its isomers 2-Bromo-4-nitrophenol (111-115 °C) , 4-Chloro-3-nitrophenol (125-128 °C) [1], and 4-Bromo-2-nitrophenol (90-94 °C) [2]. Such differences are critical for industrial-scale processes where crystallization or sublimation methods are employed for purification, and for reactions where regioselective activation of the bromine or nitro group is paramount. Substituting one isomer for another without rigorous validation will lead to altered reaction kinetics, different product profiles, and ultimately, process failure. The following evidence guide provides the quantifiable data needed to substantiate the selection of 4-Bromo-3-nitrophenol over its closest analogs.

4-Bromo-3-nitrophenol Comparative Evidence


Melting Point vs. Regioisomers

The melting point of 4-Bromo-3-nitrophenol is a key differentiator for identity and purity verification. It is reported as a range of 142-149 °C or a single value of 144-145 °C . This is significantly higher than the melting point of its most common isomer, 2-Bromo-4-nitrophenol, which melts at 111-115 °C , and its chloro-analog, 4-Chloro-3-nitrophenol, which melts at 125-128 °C . The nearly 30-40 °C difference in melting point provides a clear, quantifiable metric for distinguishing this specific regioisomer from others in a procurement or quality control context.

Melting Point Thermal Properties Regioisomer Differentiation Purity Analysis

LogP vs. 2-Bromo-4-nitrophenol

Lipophilicity, measured by the partition coefficient (LogP), is a fundamental property influencing solubility, membrane permeability, and overall drug-likeness. 4-Bromo-3-nitrophenol exhibits a predicted XLogP3 value of 2.0 [1] and an ACD/LogP of 2.73 . In contrast, its regioisomer 2-Bromo-4-nitrophenol has a higher predicted XLogP3 of 2.4 [2] and an ACD/LogP of 2.36 [3]. The quantifiable difference of approximately 0.4 LogP units indicates that 4-Bromo-3-nitrophenol is slightly less lipophilic, which can be a decisive factor in biological assays or in designing synthetic steps where aqueous solubility is a key consideration.

LogP Lipophilicity Partition Coefficient ADME Properties Regioisomer

Boiling Point vs. Regioisomers

The boiling point of 4-Bromo-3-nitrophenol is a key parameter for its purification and handling, especially under vacuum distillation. The compound has a reported boiling point of 281.5 ± 25.0 °C at 760 mmHg . This is notably lower than the boiling point of its isomer 2-Bromo-4-nitrophenol, which is 298.1 ± 25.0 °C at 760 mmHg [1], and significantly lower than another isomer, 3-Bromo-4-nitrophenol, which has a boiling point of 306.7 ± 27.0 °C . The ~16.6 °C difference relative to 2-Bromo-4-nitrophenol and ~25.2 °C difference relative to 3-Bromo-4-nitrophenol can be critical for separation and thermal stability during processing.

Boiling Point Volatility Distillation Purification Regioisomer

Synthetic Yield

The synthetic route to 4-Bromo-3-nitrophenol via bromination of 3-nitrophenol is reported to achieve a yield of approximately 98% [1]. While no direct yield data for the synthesis of other bromonitrophenol isomers under identical conditions was found in the available sources, this high yield for the target compound represents a strong benchmark for process efficiency. High-yielding synthetic routes are critical for reducing manufacturing costs and minimizing waste in the production of pharmaceutical and agrochemical intermediates .

Synthesis Yield Process Efficiency Bromination Intermediate

4-Bromo-3-nitrophenol Applications


3-Amino-4-bromophenol Synthesis

The primary industrial application of 4-Bromo-3-nitrophenol is as a precursor to 3-amino-4-bromophenol via reduction of the nitro group . This reduced amine is a valuable intermediate in the manufacture of dyes and active pharmaceutical ingredients. The specific 1,2,4-substitution pattern of the resulting amine is distinct from that obtained by reducing other bromonitrophenol isomers, directly impacting the final product's properties. The high reported synthesis yield (~98% from 3-nitrophenol) [1] underscores its viability for cost-effective, large-scale production of this key amine.

Medicinal Chemistry Building Block

In medicinal chemistry, the unique combination of a para-bromo and meta-nitro substituent on a phenol ring provides a versatile scaffold for parallel synthesis and lead optimization. The slightly lower lipophilicity (XLogP3: 2.0) of 4-Bromo-3-nitrophenol compared to its isomer 2-Bromo-4-nitrophenol (XLogP3: 2.4) [2][3] can be a decisive factor when fine-tuning the ADME properties of a drug candidate. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amine for further derivatization, offering a well-defined and predictable synthetic pathway .

QC Standard for Regioisomer Verification

Given the substantial differences in melting point between 4-Bromo-3-nitrophenol (142-149 °C) and its close isomers like 2-Bromo-4-nitrophenol (111-115 °C) and 4-Chloro-3-nitrophenol (125-128 °C) , this compound serves as a reliable standard for analytical method development. Its distinct melting point provides a simple and effective means to verify the correct regioisomer has been procured or synthesized, ensuring the integrity of subsequent reaction steps that are sensitive to the precise positioning of substituents.

Environmental Contaminant Research

As a specific halo-nitrophenol, 4-Bromo-3-nitrophenol is relevant in environmental chemistry research focused on the fate and transformation of industrial chemicals. Studies on related compounds, such as the biodegradation of 4-Chloro-3-nitrophenol by Pseudomonas sp. JHN , provide a framework for investigating the environmental persistence and breakdown pathways of the brominated analog. The specific substitution pattern influences the compound's susceptibility to microbial degradation, making it a useful probe for studying structure-activity relationships in environmental bioremediation efforts.

Technical Documentation Hub

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